molecular formula C20H20N4O3S2 B2565802 N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide CAS No. 392293-88-8

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide

Cat. No. B2565802
CAS RN: 392293-88-8
M. Wt: 428.53
InChI Key: BHCNMHFFCNXPSP-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available sources .

Scientific Research Applications

Heterocycles containing nitrogen play a crucial role in synthetic chemistry and have diverse potential medicinal applications . Among these, 1,2,3-triazoles stand out due to their significant biological activities and excellent metabolic and thermal stability. They have been used in various applications, including drug design and synthesis.

Synthesis of N-(5-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide

The compound “N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide” was synthesized through a reaction involving equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide (1) and indoline-2,3-dione (2) in boiling ethanol under acidic conditions. The resulting product, 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, was characterized by NMR spectroscopy and single-crystal X-ray diffraction .

a. Anticancer Agents: 1,2,3-Triazoles have demonstrated promising anticancer activity. Researchers could investigate the cytotoxic effects of this compound against various cancer cell lines. Its structural features, including the 1,2,3-triazole moiety, may contribute to its potential as an anticancer agent.

b. Antimicrobial Properties: Given the prevalence of drug-resistant pathogens, compounds with antimicrobial properties are highly sought after. Researchers could evaluate the antibacterial and antifungal activities of N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide.

c. Anti-inflammatory Effects: Inflammation plays a role in various diseases. Investigating the anti-inflammatory potential of this compound could provide valuable insights for drug development.

d. Enzyme Inhibition: The compound’s structure suggests that it might interact with enzymes. Researchers could explore its inhibitory effects on specific enzymes involved in disease pathways.

e. Metal Chelation: Thiadiazole derivatives often exhibit metal-chelating properties. Researchers could study whether this compound can chelate metal ions and potentially be used in metal-based therapies.

f. Computational Studies: Molecular docking and dynamics simulations could predict the binding affinity of this compound to specific protein targets. Such computational studies guide experimental investigations.

Conclusion

“N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide” presents exciting opportunities for scientific exploration. Researchers can further investigate its biological activities, mechanism of action, and potential therapeutic applications. Remember to consult relevant literature and collaborate with experts in the field for a comprehensive understanding of its properties and applications . 🌟

properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-12-8-13(2)10-14(9-12)18(26)22-19-23-24-20(29-19)28-11-17(25)21-15-4-6-16(27-3)7-5-15/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCNMHFFCNXPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide

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